molecular formula C11H20F2N2O2 B13252302 tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate

tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate

Cat. No.: B13252302
M. Wt: 250.29 g/mol
InChI Key: FKUWBOZBTYNIOG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate (CAS: 1107620-63-2) is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 1,1-difluoroethyl substituent at the 3-position. Its molecular formula is C11H21ClF2N2O2 (as the hydrochloride salt) with a molecular weight of 286.75 g/mol . The compound is utilized as a building block in medicinal chemistry, particularly for introducing fluorinated motifs into drug candidates. The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in optimizing pharmacokinetic properties .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-5-14-8(7-15)11(4,12)13/h8,14H,5-7H2,1-4H3

InChI Key

FKUWBOZBTYNIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis predominantly proceeds via a multi-step route involving:

  • Formation of the piperazine core with appropriate functionalization.
  • Introduction of the 1,1-difluoroethyl group.
  • Attachment of the tert-butyl carbamate (Boc) protecting group at the nitrogen atom.

This approach ensures high selectivity and yields, aligning with industrial scalability considerations.

Preparation Methods and Reaction Pathways

Starting Materials and Precursors

Stepwise Synthesis

Step 1: Formation of the Difluoroethylated Piperazine Intermediate

This initial step involves nucleophilic substitution or addition reactions to introduce the difluoroethyl group onto the piperazine ring:

  • Reaction conditions : Typically carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.
  • Reagents : 1,1-difluoroethyl halides (e.g., 1,1-difluoroethyl chloride) reacted with piperazine derivatives.
  • Catalysis : Use of phase-transfer catalysts or copper-catalyzed cross-coupling if necessary.

Example Reaction:

Piperazine derivative + 1,1-difluoroethyl halide → Difluoroethylated piperazine

This step often occurs at room temperature or slightly elevated temperatures (~25-50°C), with reaction times ranging from 4 to 24 hours depending on the reactivity of the reagents.

Step 2: Protection of the Nitrogen with tert-Butyl Carbamate
  • Reaction : The amino group on the piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride).
  • Reaction conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 20°C.
  • Procedure : The piperazine intermediate is stirred with Boc2O and a base such as triethylamine or sodium bicarbonate for 3-6 hours.
  • Yield : Typically high, around 90%, as reported in literature.

Reaction scheme:

Piperazine derivative + Boc2O → tert-Butyl carbamate-protected piperazine
Step 3: Coupling to Form the Final Compound
  • Method : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed to attach the difluoroethyl group to the protected piperazine core.
  • Catalysts and Ligands : Pd(dba)3 with ligands such as Xantphos.
  • Reaction conditions :
    • Solvent: Toluene or THF.
    • Temperature: 75-100°C.
    • Reaction time: 2-14 hours.
    • Atmosphere: Controlled oxygen content (<0.5%) to prevent catalyst poisoning.
  • Outcome : Formation of the target molecule with yields around 80-90%.

Reaction Conditions Summary

Step Solvent Temperature Time Catalyst/Ligand Yield Notes
Difluoroethylation - Room temp to 50°C 4-24 h - Variable Nucleophilic substitution or cross-coupling
Boc Protection DCM or THF 20°C 3-6 h Triethylamine or NaHCO₃ ~90% Anhydrous conditions
Cross-Coupling Toluene or THF 75-100°C 2-14 h Pd(dba)3, Xantphos 80-90% Controlled oxygen levels

Industrial Scale-Up Considerations

While laboratory synthesis employs batch reactions, industrial production would leverage continuous flow reactors to enhance safety and efficiency:

Data Tables and Research Validation

Table 1: Summary of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield Remarks
Difluoroethylation 1,1-Difluoroethyl halide + Piperazine - 25-50°C 4-24 h Variable Nucleophilic substitution
Boc Protection Boc2O + Piperazine DCM/THF 20°C 3-6 h ~90% Acid scavengers used
Cross-Coupling Difluoroethylated piperazine + Pd catalyst Toluene/THF 75-100°C 2-14 h 80-90% Oxygen control critical

Table 2: Reaction Conditions for Key Steps

Step Reagents Catalyst Temperature Duration Yield Notes
Boc Protection Boc2O, Base - 20°C 3-6 h ~90% Anhydrous, inert atmosphere
Cross-Coupling Pd(dba)3, Ligand Xantphos 75-100°C 2-14 h 80-90% Oxygen <0.5%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted piperazine derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the addition of the difluoroethyl group can enhance the compound’s biological activity and metabolic stability .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation .

Mechanism of Action

The exact mechanism of action of tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate is not well-documented. it is believed that the compound interacts with various molecular targets through its piperazine ring, which can form hydrogen bonds and other interactions with biological macromolecules. The difluoroethyl group may enhance these interactions by increasing the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Positional Isomerism
  • tert-Butyl 4-(3-(difluoromethyl)phenyl)piperazine-1-carboxylate (A4): Substituent: Difluoromethylphenyl at the 4-position. Yield: 72% via nucleophilic substitution . Applications: Intermediate for bioactive molecules targeting receptors with aromatic binding pockets .
  • tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) :

    • Substituent: Triazole-containing phenyl group at the 3-position.
    • Electronic Effects: The triazole group enhances hydrogen-bonding capacity and polar surface area.
    • Yield: 58% via coupling reactions .
    • Applications: Antifungal or kinase inhibitor scaffolds due to triazole’s metal-coordinating properties .
Aliphatic vs. Aromatic Substituents
  • tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (5b) :

    • Substituent: 2-Methylbenzyl at the 4-position.
    • Steric Effects: Bulky benzyl group increases steric hindrance.
    • Yield: 98% via alkylation .
    • Applications: Intermediate for CNS-targeting drugs due to lipophilic benzyl motifs .
  • tert-Butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate :

    • Substituent: Hydroxyethyl at the 3-position (chiral center).
    • Polarity: Hydroxyl group improves aqueous solubility.
    • Applications: Used in peptide mimetics and prodrugs .

Comparison : The target’s difluoroethyl group balances lipophilicity (log P ~2.5) and metabolic resistance, whereas 5b’s benzyl group increases log P (~3.8), and the hydroxyethyl derivative (log P ~1.2) prioritizes solubility .

Functional Group Diversity

Sulfonamide and Boronic Ester Derivatives
  • tert-Butyl 4-((4-aminobenzyl)sulfonyl)piperazine-1-carboxylate (Compound 24): Substituent: Sulfonamide-linked aminobenzyl group. Reactivity: Sulfonyl group enhances electrophilicity for nucleophilic substitutions. Applications: Protease inhibitor precursors .
  • tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate :

    • Substituent: Boronic ester for Suzuki-Miyaura cross-coupling.
    • Applications: Key intermediate in synthesizing biaryl-containing drugs .

Comparison : The target compound’s difluoroethyl group lacks cross-coupling utility but offers stability under physiological conditions, unlike the boronic ester’s sensitivity to hydrolysis .

Biological Activity

Tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various piperazine derivatives known for their pharmacological properties, including interactions with neurotransmitter receptors and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the molecular formula C11H18F2N2O2C_{11}H_{18}F_2N_2O_2. It features a piperazine ring, which is a common motif in many biologically active compounds.

Target Interactions

Piperazine derivatives typically interact with various biological targets, including:

  • Neurotransmitter Receptors : These compounds may modulate the activity of receptors such as serotonin and dopamine receptors.
  • Enzymatic Inhibition : They can act as inhibitors for certain enzymes, influencing metabolic pathways.

Mode of Action

The biological effects of this compound are likely mediated through:

  • Receptor Binding : The compound may bind to specific receptors, leading to downstream signaling effects.
  • Biochemical Pathway Modulation : Interaction with enzymes can alter metabolic processes within cells.

Biological Activities

Research indicates that piperazine derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Some studies have reported that similar compounds demonstrate effectiveness against various bacterial strains, including multidrug-resistant organisms.
  • Anticancer Properties : Piperazine derivatives have been investigated for their potential in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of piperazine derivatives:

StudyFindings
Study 1Investigated the antimicrobial properties against MRSA; MIC values ranged from 4–8 μg/mL.
Study 2Evaluated anticancer activity on MDA-MB-231 TNBC cell line; IC50 values were reported as low as 0.126 μM.
Study 3Assessed pharmacokinetic properties in animal models; demonstrated moderate bioavailability with effective dosage levels.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, similar compounds often display:

  • Absorption : Good oral bioavailability due to the presence of the piperazine ring.
  • Distribution : Potential for tissue distribution influenced by lipophilicity.
  • Metabolism : Likely undergoes hepatic metabolism via cytochrome P450 enzymes.

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